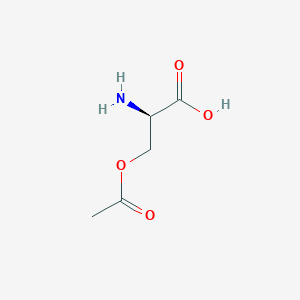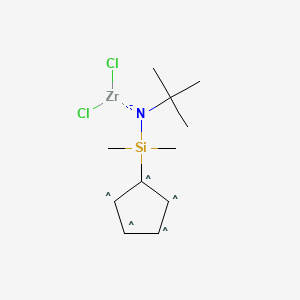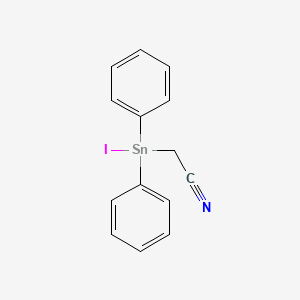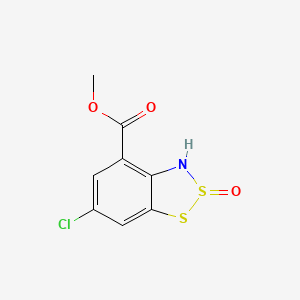![molecular formula C7H9N3OS B13732363 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile CAS No. 140454-98-4](/img/structure/B13732363.png)
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and propanenitrile groups. One common method involves the reaction of 5-amino-3-methyl-1,2-oxazole with a suitable thiol compound under specific conditions to introduce the sulfanyl group. The nitrile group can then be introduced through a subsequent reaction with a cyanating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the sulfanyl group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- 3-Amino-5-methylisoxazole
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile is unique due to the presence of both the oxazole ring and the sulfanyl group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications .
Propiedades
Número CAS |
140454-98-4 |
|---|---|
Fórmula molecular |
C7H9N3OS |
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
3-[(5-amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C7H9N3OS/c1-5-6(7(9)11-10-5)12-4-2-3-8/h2,4,9H2,1H3 |
Clave InChI |
GEVAJIRFXFBUQF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1SCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)



![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)

![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)



